![molecular formula C7H10N2O B2724857 1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile CAS No. 2247107-84-0](/img/structure/B2724857.png)
1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile
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Overview
Description
Bicyclo[2.1.1]hexanes are a type of saturated bicyclic structure that are increasingly being incorporated into newly developed bio-active compounds . They are still underexplored from a synthetic accessibility point of view .
Synthesis Analysis
The synthesis of new 1,2-disubstituted bicyclo[2.1.1]hexane modules has been disclosed in recent studies . The strategy is based on the use of photochemistry to access new building blocks via [2+2] cycloaddition . This system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Molecular Structure Analysis
Bicyclo[2.1.1]hexanes have a unique structure that allows them to play an increasingly high-profile role as saturated bioisosteres of benzenoids in medicinal chemistry and crop science . They are new emerging bicyclic hydrocarbon bioisosteres for ortho- and meta-substituted benzenes .Chemical Reactions Analysis
The chemical reactions involving bicyclo[2.1.1]hexanes are based on the use of photochemistry to access new building blocks via [2+2] cycloaddition . This allows for the creation of new 1,2-disubstituted bicyclo[2.1.1]hexane modules .Scientific Research Applications
- Bio-isosteres : Bicyclo[2.1.1]hexanes serve as valuable bio-isosteres in drug design. Their strained, sp³-rich scaffold influences physicochemical properties, solubility, and conformational restriction of lead compounds .
- Modular Approach : Researchers have developed an efficient and modular synthetic route to access 1,2-disubstituted bicyclo[2.1.1]hexane modules. Photochemistry-based [2 + 2] cycloaddition provides new building blocks, expandable through derivatization .
Medicinal Chemistry and Drug Design
Organic Synthesis and Methodology Development
Future Directions
properties
IUPAC Name |
1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-3-6-1-7(2-6,4-9)10-5-6/h1-2,4-5,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUDNPLPRFPOQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(OC2)CN)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile | |
CAS RN |
2247107-84-0 |
Source
|
Record name | 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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